

Application Note: Monitoring 4-Butoxyphenylboronic Acid Reactions by LC-MS

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Compound of Interest

Compound Name: **4-Butoxyphenylboronic acid**

Cat. No.: **B025141**

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Introduction

4-Butoxyphenylboronic acid is a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules in drug discovery and development. Accurate and efficient monitoring of reactions involving this compound is essential for optimizing reaction conditions, determining yield, and identifying impurities. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for the real-time monitoring of such reactions, providing valuable insights into reaction kinetics and byproduct formation. This document provides a detailed protocol for the monitoring of **4-Butoxyphenylboronic acid** reactions using LC-MS.

Boronic acids can be challenging to analyze by mass spectrometry due to their propensity to form cyclic trimers known as boroxines. The methods outlined below are optimized to minimize such issues and provide reliable quantitative data.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for **4-Butoxyphenylboronic acid**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Ionization Mode (Predicted)	Predicted [M-H] ⁻ (m/z)	Key Predicted Fragment Ions (m/z)
4-Butoxyphenyl boronic acid	C ₁₀ H ₁₅ BO ₃	194.04[1]	ESI (-)	193.03	137.0 (loss of C ₄ H ₈), 121.0 (phenylboronic acid fragment)

Experimental Protocols

A robust LC-MS/MS method is crucial for the accurate quantification of **4-Butoxyphenylboronic acid** and its reaction products. The following protocol is a recommended starting point and can be further optimized based on the specific reaction mixture and available instrumentation.

Sample Preparation

Proper sample preparation is critical to prevent unwanted side reactions and ensure accurate analysis.

- Reaction Quenching: At designated time points, aliquot a small, precise volume of the reaction mixture (e.g., 50 µL).
- Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a 1:1 solution of acetonitrile and water. A typical dilution factor is 1:100 to 1:1000, aiming for a final concentration in the low µg/mL range.[2]
- Vortexing: Vortex the diluted sample thoroughly to ensure homogeneity.
- Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[2]

LC-MS/MS Method for Analysis

This method is designed for the simultaneous analysis of **4-Butoxyphenylboronic acid**, starting materials, the desired product, and potential impurities.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[3]

Liquid Chromatography (LC) Conditions:

Parameter	Recommended Conditions
Column	C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)[4]
Mobile Phase A	Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[2][5]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2]
Flow Rate	0.25 - 1.0 mL/min
Column Temperature	25 - 40 °C[6]
Injection Volume	5 - 20 µL[6]
Gradient Elution	A gradient from low to high organic content is recommended. An example gradient is as follows: 0-2 min: 10% B 2-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-15 min: 10% B

Mass Spectrometry (MS) Conditions:

Parameter	Recommended Conditions
Ionization Source	Electrospray Ionization (ESI)
Polarity	Negative Ion Mode[4][5]
Capillary Voltage	3-4 kV[3]
Source Temperature	100-150 °C[3]
Gas Flow (Nitrogen)	Optimize for instrument
Acquisition Mode	Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis

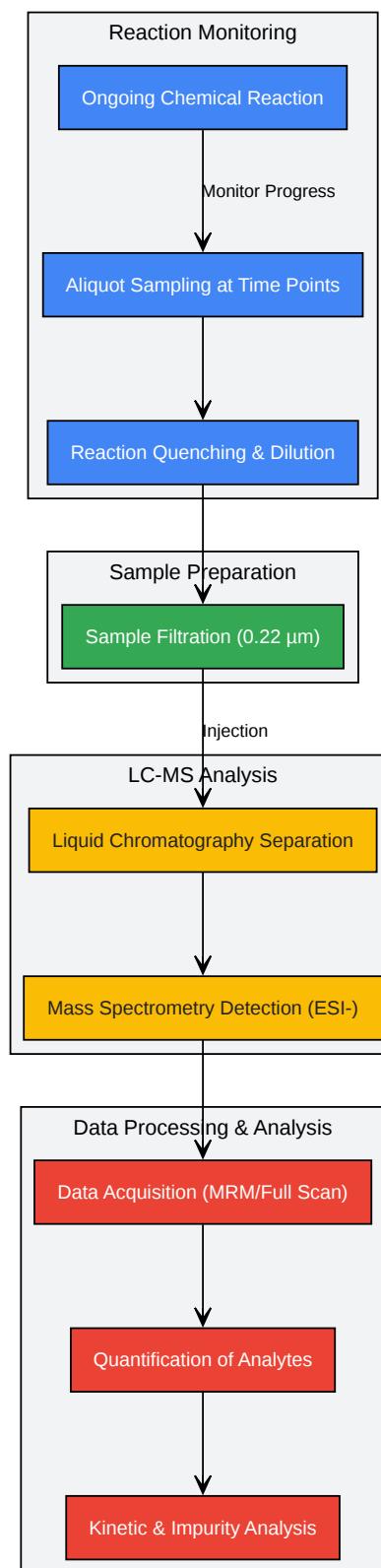
MRM Transitions for **4-Butoxyphenylboronic acid**:

The following MRM transition is proposed for the quantification of **4-Butoxyphenylboronic acid**. It is essential to confirm these transitions by direct infusion of a standard solution of the analyte into the mass spectrometer.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
193.03	137.0	Optimization Required

Experimental and Logical Workflow Diagram

The following diagram illustrates the comprehensive workflow for monitoring a **4-Butoxyphenylboronic acid** reaction, from sample collection to data analysis.



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Caption: Workflow for Monitoring **4-Butoxyphenylboronic Acid** Reactions by LC-MS.

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